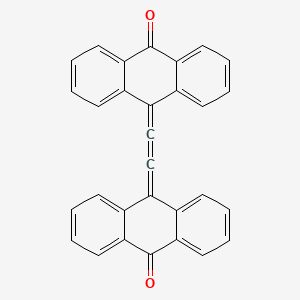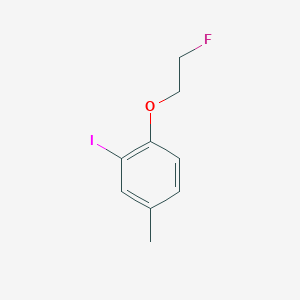
1-(2-Fluoroethoxy)-2-iodo-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoroethoxy)-2-iodo-4-methylbenzene is an organic compound characterized by the presence of a fluoroethoxy group, an iodine atom, and a methyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethoxy)-2-iodo-4-methylbenzene typically involves the following steps:
Starting Material: The synthesis begins with 4-methylphenol (p-cresol) as the starting material.
Fluoroethoxylation: The hydroxyl group of 4-methylphenol is reacted with 2-fluoroethanol in the presence of a base such as potassium carbonate to form 4-methyl-2-fluoroethoxybenzene.
Iodination: The fluoroethoxy derivative is then subjected to iodination using iodine and a suitable oxidizing agent like iodic acid or hydrogen peroxide to introduce the iodine atom at the ortho position relative to the methyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Fluoroethoxy)-2-iodo-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., copper(I) iodide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in deiodinated products.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoroethoxy)-2-iodo-4-methylbenzene has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of radiolabeled compounds used in positron emission tomography (PET) imaging for cancer diagnosis.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is employed in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Fluoroethoxy)-2-iodo-4-methylbenzene depends on its specific application:
Radiolabeled Compounds: In PET imaging, the compound acts as a tracer that binds to specific biological targets, allowing for the visualization of metabolic processes.
Enzyme Inhibition: The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-2-(2-fluoroethoxy)ethane: Similar in structure but lacks the iodine and methyl groups.
1,1-Difluoro-2-(2-fluoroethoxy)ethane: Contains an additional fluorine atom, leading to different chemical properties.
2-Fluoroethoxybenzene: Lacks the iodine and methyl groups, resulting in different reactivity and applications.
Uniqueness: 1-(2-Fluoroethoxy)-2-iodo-4-methylbenzene is unique due to the presence of both the fluoroethoxy and iodine substituents, which confer distinct reactivity and potential for diverse applications in various scientific fields.
Eigenschaften
Molekularformel |
C9H10FIO |
|---|---|
Molekulargewicht |
280.08 g/mol |
IUPAC-Name |
1-(2-fluoroethoxy)-2-iodo-4-methylbenzene |
InChI |
InChI=1S/C9H10FIO/c1-7-2-3-9(8(11)6-7)12-5-4-10/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
DFMGJCZJVXHFTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCCF)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




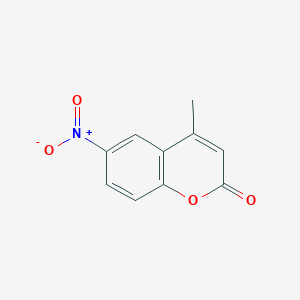
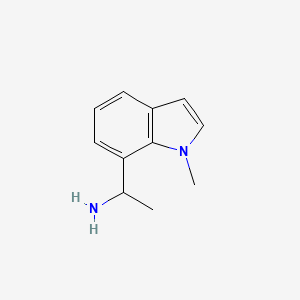
![tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B12084928.png)
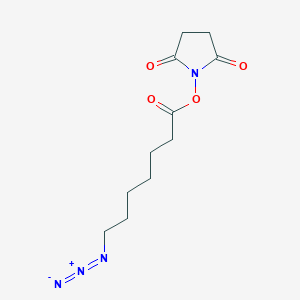
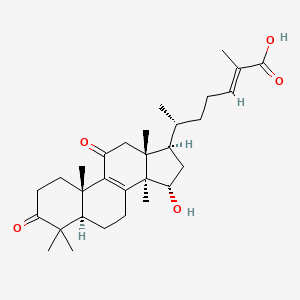


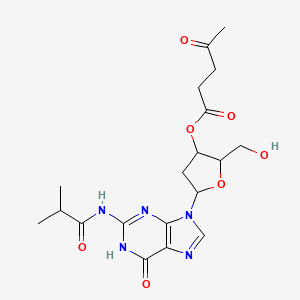
![2-Acetamido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid](/img/structure/B12084949.png)
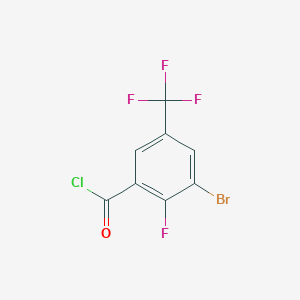
![[(E)-3-(3-bromophenyl)-3-oxoprop-1-enyl]-triethylazanium;chloride](/img/structure/B12084967.png)
